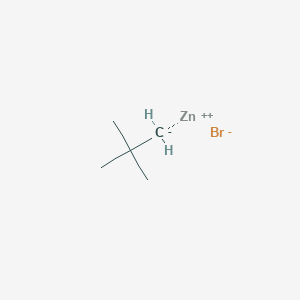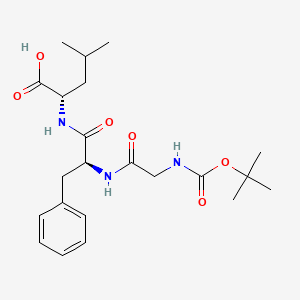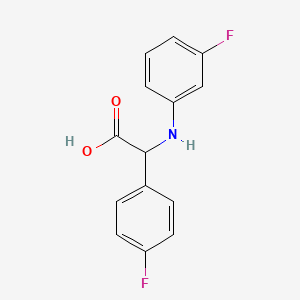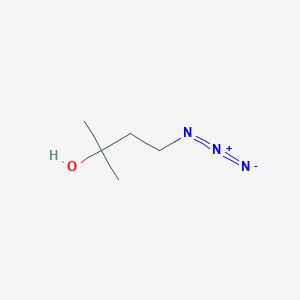
NEOPENTYLZINCBROMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NEOPENTYLZINCBROMIDE is a compound that consists of a zinc atom bonded to a 2-methanidyl-2-methylpropane group and a bromide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NEOPENTYLZINCBROMIDE typically involves the reaction of zinc with 2-methanidyl-2-methylpropane and bromide under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in an aqueous solution . This method allows for the formation of the desired compound with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrothermal reactors or other advanced synthesis techniques to ensure consistent quality and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production yield and minimize impurities.
化学反应分析
Types of Reactions
NEOPENTYLZINCBROMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or elemental zinc.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like chloride ions for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions may produce different zinc halides.
科学研究应用
NEOPENTYLZINCBROMIDE has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of NEOPENTYLZINCBROMIDE involves its interaction with various molecular targets and pathways. In biological systems, zinc ions play a crucial role in catalytic, structural, and regulatory functions . The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to NEOPENTYLZINCBROMIDE include other zinc halides, such as zinc chloride and zinc iodide . These compounds share similar chemical properties but differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and biological systems make it a compound of significant interest.
属性
分子式 |
C5H11BrZn |
|---|---|
分子量 |
216.4 g/mol |
IUPAC 名称 |
zinc;2-methanidyl-2-methylpropane;bromide |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
BFDYADSOGAJTMG-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)[CH2-].[Zn+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)





![2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol](/img/structure/B8453883.png)


